L-Serine-3-13C

Descripción general

Descripción

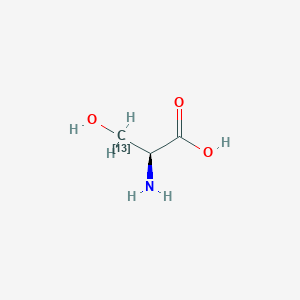

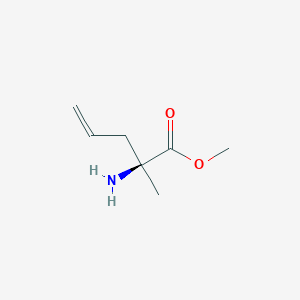

L-Serine-3-13C is a polar, uncharged (at physiological pH), aliphatic amino acid that is non-essential to the diet of humans . It is synthesized from central metabolic pathway intermediates . In its 13C-labeled form, it is used as a standard in qualitative and/or quantitative, MS-based experiments .

Synthesis Analysis

L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis

The linear formula of L-Serine-3-13C is HO13CH2CH(NH2)CO2H . Its molecular weight is 106.09 .Chemical Reactions Analysis

L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .Physical And Chemical Properties Analysis

L-Serine-3-13C is a solid substance . Its optical activity is [α]25/D +14.6°, c = 2 in 1 M HCl . It has a melting point of 222 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Biomolecular NMR

L-Serine-3-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained. It relies on the phenomenon of nuclear magnetic resonance and can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Metabolism Studies

L-Serine-3-13C plays a crucial role in metabolism studies . It is used to investigate various metabolic pathways and processes in the body. The 13C label allows for the tracking of L-Serine through these pathways, providing valuable information about how this amino acid is processed and utilized in the body.

Metabolomics

In metabolomics , L-Serine-3-13C is used as a tracer to study the dynamics of serine metabolism . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites and their concentrations, directly reflect the underlying biochemical activity and state of cells or tissues.

Proteomics

L-Serine-3-13C is used in proteomics , the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells. The proteome is the entire set of proteins that is produced or modified by an organism or system.

Clinical Mass Spectrometry

L-Serine-3-13C can be used in Clinical Mass Spectrometry (MS) . In clinical laboratories, mass spectrometry is becoming an increasingly popular tool for molecular analysis. It provides a level of specificity and potential for multiplexing that is unmatched by other technologies.

Internal Standard for Quantification

L-Serine-3-13C is intended for use as an internal standard for the quantification of L-serine . It is used by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for the quantification of L-serine. This helps in achieving more accurate and reliable results.

Safety and Hazards

Mecanismo De Acción

Target of Action

L-Serine-3-13C is a non-essential amino acid that plays a central role in cellular proliferation . It is synthesized from central metabolic pathway intermediates .

Mode of Action

L-Serine-3-13C interacts with its targets by serving as a building block for protein synthesis and as a precursor for molecules that are essential for cell proliferation, growth, differentiation, and function .

Biochemical Pathways

L-Serine-3-13C is involved in the “phosphorylated pathway” which regulates the de novo biosynthesis of L-serine . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . L-Serine is primarily found in glial cells and is supplied to neurons for D-serine synthesis .

Pharmacokinetics

It is known that l-serine-3-13c is used as a standard in qualitative and/or quantitative, ms-based experiments .

Result of Action

The action of L-Serine-3-13C results in the production of molecules essential for cell proliferation, growth, differentiation, and function . It also plays a role in the synthesis of D-serine in neurons .

Action Environment

The action of L-Serine-3-13C can be influenced by environmental factors such as light and moisture . Therefore, it is recommended to store it at room temperature away from light and moisture .

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy(313C)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-IJGDANSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Serine-3-13C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)

![(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3332399.png)